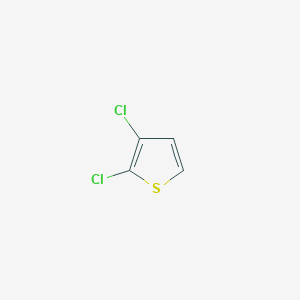

2,3-Dichlorothiophene

Vue d'ensemble

Description

2,3-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene.

Synthesis Analysis

The synthesis of various thiophene derivatives, including those with chloro substituents, has been widely studied. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 2,3-dichlorothiophene, has been achieved through a general and convenient method, and these compounds have been structurally characterized by single-crystal X-ray analysis . Additionally, the synthesis of unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes from 2,5-dichlorothiophene has been reported, indicating the versatility of chlorothiophenes as intermediates for further functionalization . Moreover, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through Suzuki cross-coupling reactions demonstrates the reactivity of dichlorothiophene derivatives in forming biaryl structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic properties and reactivity. For example, the benzo[1,2-b:4,5-b']dichalcogenophenes, which include a thiophene analogue, exhibit completely planar molecular structures with a herringbone arrangement, as revealed by X-ray analysis . The structural study of manganese thiophene-2,5-diphosphonate metal-organic frameworks also provides insights into the orientation of thiophene rings in crystalline materials .

Chemical Reactions Analysis

Chlorothiophenes are reactive intermediates that can undergo various chemical reactions. A novel Friedel-Crafts type reaction of 2-chlorothiophene with active aromatic compounds has been discovered, yielding 2-arylthiophenes and bithienyl derivatives . The reactivity of chlorothiophenes is further exemplified by the bromocyclization process to synthesize polyhalogenated benzothiophenes , and the chloroalkylation of thiophene rings leading to broken π-conjugated systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated using cyclic voltammetry and UV-vis spectra . The introduction of dimethylsilyl groups in 2,3,4,5-tetrakis(dimethylsilyl)thiophene significantly affects the electronic properties of the thiophene ring, as shown by molecular orbital calculations and UV spectroscopy . The potential applications of thiophene derivatives as nonlinear optical materials have also been explored through density functional theory calculations, indicating significant hyperpolarizability values for certain derivatives .

Applications De Recherche Scientifique

Application 1: Synthesis of Pyrazole-Thiazole Derivatives

- Summary of the Application: 2,3-Dichlorothiophene is used in the synthesis of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides and their thiazole derivatives . These compounds have shown a variety of biologically active properties such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities .

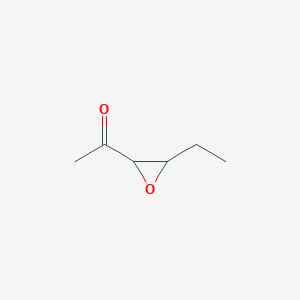

- Methods of Application or Experimental Procedures: The compounds were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

- Results or Outcomes: The synthesized compounds were evaluated as antimicrobial and antioxidants. Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . The most potent antioxidant activity was shown by compounds (2a) and (2e) with 95.2% and 96.3% respectively .

Application 2: Polymerization with Aluminum Chloride-Cupric Chloride

- Summary of the Application: 2,3-Dichlorothiophene is used in the polymerization process with aluminum chloride-cupric chloride.

- Methods of Application or Experimental Procedures: The polymerization of 2,5-Dichlorothiophene was carried out using aluminum chloride-cupric chloride under mild conditions.

- Results or Outcomes: The result of this process is the formation of poly-5-chloro-2,3-thienylene.

Application 3: Synthesis of Thiophene Derivatives

- Summary of the Application: 2,3-Dichlorothiophene is used in the synthesis of various thiophene derivatives . These compounds have shown a variety of biologically active properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results or Outcomes: The synthesized compounds were evaluated for their biological properties. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Application 4: Synthesis of Conjugated Polymers

- Summary of the Application: 2,3-Dichlorothiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

- Methods of Application or Experimental Procedures: The synthesis of these polymers involves nickel- and palladium-based protocols . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . They are useful for a wide range of applications such as field-effect transistors, plastic solar cells, light-emitting diodes, and conductive polymers .

Application 5: Synthesis of Enediyne-Chlorophyll Derivatives

- Summary of the Application: 2,3-Dichlorothiophene is used in the synthesis of enediyne-chlorophyll derivatives . These derivatives are studied for their potential as antitumor cytotoxic conjugates .

- Methods of Application or Experimental Procedures: The synthesis of these derivatives involves the reaction of 2,3-Dichlorothiophene with chlorophyll .

- Results or Outcomes: The synthesized enediyne-chlorophyll derivatives are evaluated for their cytotoxic properties .

Application 6: Direct Arylation Polymerization

- Summary of the Application: 2,3-Dichlorothiophene is used in direct arylation polymerization (DArP) protocol . This method has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

- Methods of Application or Experimental Procedures: DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . DArP also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .

- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity . They are useful for a wide range of applications such as field-effect transistors, plastic solar cells, light-emitting diodes, and conductive polymers .

Safety And Hazards

2,3-Dichlorothiophene is classified as a combustible liquid. It’s toxic if swallowed and causes serious eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVLQIXMBTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169324 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorothiophene | |

CAS RN |

17249-79-5 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

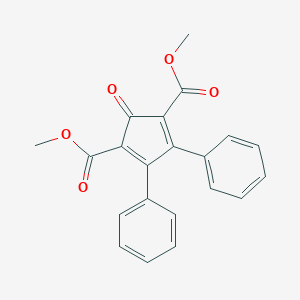

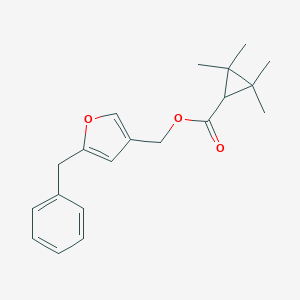

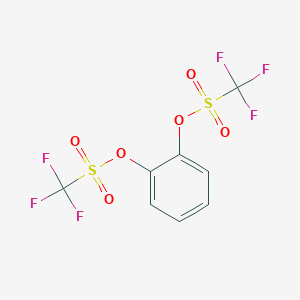

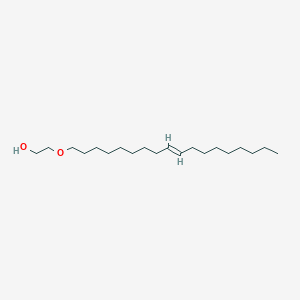

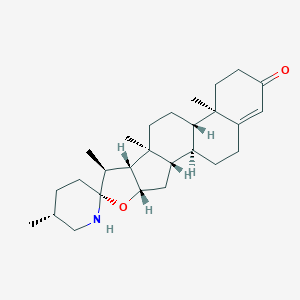

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)